molecular formula C10H16N4O4S B1431129 N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-72-3

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

Cat. No.: B1431129
CAS No.: 1426290-72-3
M. Wt: 288.33 g/mol
InChI Key: BEYGJLFDGHYOAP-UHFFFAOYSA-N
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Description

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is a chemical compound with the molecular formula C10H16N4O4S and a molecular weight of 288.32344 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N, N-dimethylaminopyridine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYGJLFDGHYOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
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N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate

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